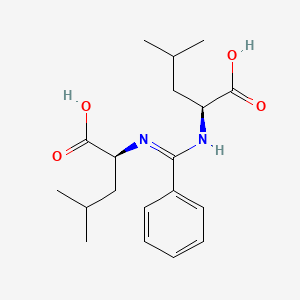
Benzamidine, N,N'-bis(L-carboxyisobutylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamidine, N,N’-bis(L-carboxyisobutylmethyl)- is a specialized organic compound known for its unique structure and properties. It is a derivative of benzamidine, which is an organic compound with the formula C6H5C(NH)NH2. Benzamidine itself is a white solid that is slightly soluble in water and is often used as a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and serine proteases .
Métodos De Preparación
The synthesis of benzamidine, N,N’-bis(L-carboxyisobutylmethyl)- involves several steps. One common method includes the reaction of benzanilides with phosphoric anhydride, leading to the formation of N-substituted aroyl and acyl amidines . This reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions using similar principles but optimized for efficiency and yield.
Análisis De Reacciones Químicas
Benzamidine, N,N’-bis(L-carboxyisobutylmethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include haloketones, which facilitate the formation of 2,4-disubstituted imidazoles . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted imidazoles and other related compounds.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a ligand in protein crystallography to prevent proteases from degrading proteins of interest . In biology and medicine, it serves as a competitive inhibitor of trypsin and other serine proteases, making it valuable in studies involving enzyme inhibition and protein interactions . Additionally, its derivatives have potential therapeutic applications, including the treatment of inflammatory conditions and infections .
Mecanismo De Acción
The mechanism of action of benzamidine, N,N’-bis(L-carboxyisobutylmethyl)- involves its role as a reversible competitive inhibitor of trypsin and trypsin-like enzymes . It binds to the active site of these enzymes, preventing substrate binding and subsequent enzymatic activity. This inhibition is crucial in various biochemical processes, including protein digestion and regulation of protease activity.
Comparación Con Compuestos Similares
Benzamidine, N,N’-bis(L-carboxyisobutylmethyl)- can be compared to other similar compounds, such as benzimidazoles and benzamides. These compounds share structural similarities but differ in their specific functional groups and applications. For example, benzimidazoles are known for their use in the synthesis of multisubstituted or fused tetracyclic compounds , while benzamides are used in various pharmaceutical applications . The unique structure of benzamidine, N,N’-bis(L-carboxyisobutylmethyl)-, particularly its carboxyisobutylmethyl groups, distinguishes it from these related compounds and contributes to its specific properties and applications.
Propiedades
Número CAS |
73664-84-3 |
|---|---|
Fórmula molecular |
C19H28N2O4 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
(2S)-2-[[N-[(1S)-1-carboxy-3-methylbutyl]-C-phenylcarbonimidoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C19H28N2O4/c1-12(2)10-15(18(22)23)20-17(14-8-6-5-7-9-14)21-16(19(24)25)11-13(3)4/h5-9,12-13,15-16H,10-11H2,1-4H3,(H,20,21)(H,22,23)(H,24,25)/t15-,16-/m0/s1 |
Clave InChI |
SXSUAHINKAZKLI-HOTGVXAUSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC(=N[C@@H](CC(C)C)C(=O)O)C1=CC=CC=C1 |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=NC(CC(C)C)C(=O)O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


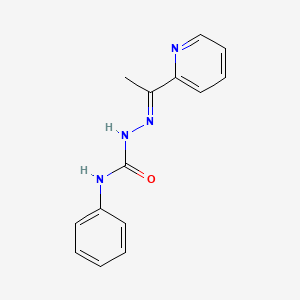
![methyl (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14457620.png)
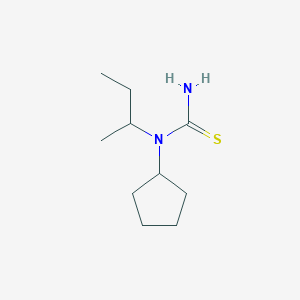
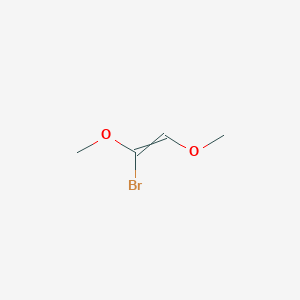
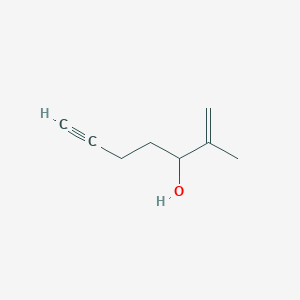
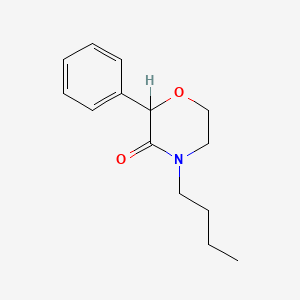
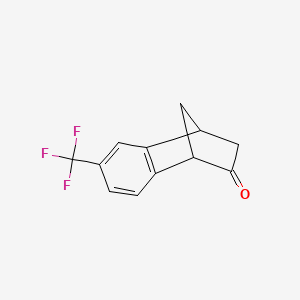
![N-Carbamoyl-2-cyano-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide](/img/structure/B14457656.png)
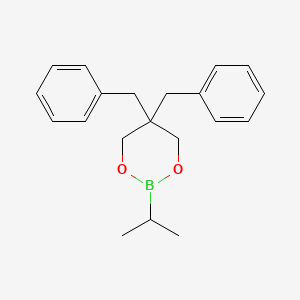
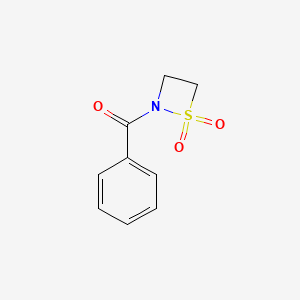

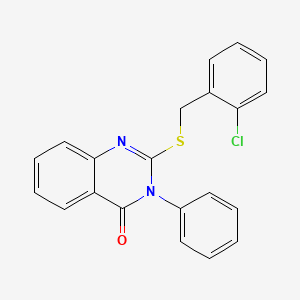
![Silanamine, N-[bis(trimethylsilyl)methyl]-1,1,1-trimethyl-N-(trimethylsilyl)-](/img/structure/B14457694.png)
![4-Butoxyphenyl 4-propylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14457698.png)
